(2-Bromoethylidene)cyclobutane
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Overview
Description
(2-Bromoethylidene)cyclobutane is a chemical compound that belongs to the class of halocyclobutanes. It has the molecular formula C6H9Br and a molecular weight of 161.04 g/mol. This compound is characterized by the presence of a bromine atom attached to an ethylidene group, which is further connected to a cyclobutane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
Cyclobutane motifs, which are prevalent in various drugs and drug prototypes, are known to exhibit distinctive structures and broad bioactivities such as antibacterial, anti-viral, and immunosuppressant properties .
Mode of Action
The mode of action of (2-Bromoethylidene)cyclobutane is primarily through the [2 + 2] cycloaddition reaction . This reaction is the most commonly used method for synthesizing cyclobutanes . The [2 + 2] cycloaddition reaction involves the formation of a cyclobutane ring through the reaction of two alkenes .
Biochemical Pathways
It’s known that cyclobutane-containing secondary metabolites are biosynthesized by a range of organisms from land plants to marine life forms . This indicates the importance of cyclobutane in biological evolution .
Pharmacokinetics
Many pharmaceuticals have incorporated cyclobutane motifs to enhance clinical efficacy and improve admet properties .
Result of Action
Cyclobutane motifs are known to exhibit diverse biological activities with potential medicinal value .
Action Environment
The [2 + 2] cycloaddition reaction used in the synthesis of cyclobutanes is known to be influenced by various factors, including temperature and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Bromoethylidene)cyclobutane involves the [2 + 2] cycloaddition reaction. This reaction is a well-known method for constructing cyclobutane rings and involves the combination of an olefin with a suitable partner under specific conditions . The reaction typically requires the presence of a catalyst and can be carried out under thermal or photochemical conditions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2-Bromoethylidene)cyclobutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclobutane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted cyclobutanes, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
(2-Bromoethylidene)cyclobutane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Cyclobutane: A simple four-membered ring structure without any substituents.
(2-Chloroethylidene)cyclobutane: Similar to (2-Bromoethylidene)cyclobutane but with a chlorine atom instead of bromine.
(2-Iodoethylidene)cyclobutane: Similar to this compound but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro and iodo counterparts .
Properties
IUPAC Name |
2-bromoethylidenecyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c7-5-4-6-2-1-3-6/h4H,1-3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLAJMQEKRCPGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCBr)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595440 |
Source
|
Record name | (2-Bromoethylidene)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24927-33-1 |
Source
|
Record name | (2-Bromoethylidene)cyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40595440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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